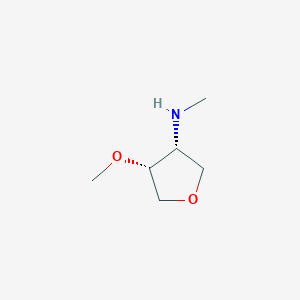
(3-Azido-4-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Azido-4-fluorophenyl)methanol is an organic compound characterized by the presence of an azido group (-N₃) and a fluorine atom attached to a phenyl ring, along with a methanol group (-CH₂OH)
Mechanism of Action
Target of Action
Azido groups are often used in photoaffinity labeling, a technique used to identify the target of bioactive compounds . The azido group can form a covalent bond with the target molecule when exposed to UV light, allowing the target to be identified.
Mode of Action
Azido groups are often used in the synthesis of nucleoside analogs, such as azt, which inhibit viral replication by acting as chain terminators during dna synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azido-4-fluorophenyl)methanol typically involves the introduction of the azido group to a fluorinated phenylmethanol precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on the phenyl ring is replaced by an azido group using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentrations) can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions where the azido group is replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.
Reduction: H₂ with Pd/C, LiAlH₄ in anhydrous ether.
Substitution: NaN₃ in DMF or DMSO for azido introduction, various nucleophiles for further substitution.
Major Products:
Oxidation: Formation of 3-azido-4-fluorobenzaldehyde or 3-azido-4-fluorobenzoic acid.
Reduction: Formation of 3-amino-4-fluorophenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Azido-4-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Employed in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- (4-Azido-2-fluorophenyl)methanol
- (3-Azido-4-chlorophenyl)methanol
- (3-Azido-4-bromophenyl)methanol
Comparison: (3-Azido-4-fluorophenyl)methanol is unique due to the presence of both an azido group and a fluorine atom on the phenyl ring. The fluorine atom imparts distinct electronic properties, influencing the reactivity and stability of the compound. Compared to its chlorinated or brominated analogs, the fluorinated compound may exhibit different reactivity patterns and biological activities, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(3-azido-4-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-6-2-1-5(4-12)3-7(6)10-11-9/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVCSOYVGRQLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide](/img/structure/B2468292.png)
![2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2468293.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2468295.png)
![3-(4-bromophenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468297.png)


![2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468303.png)


![2,2,2-trifluoro-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]acetamide](/img/structure/B2468307.png)

